molecular formula C25H20N2OS B3533374 N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide

Cat. No.: B3533374
M. Wt: 396.5 g/mol
InChI Key: USVQLAPRNKONSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring and an acenaphthylene moiety linked through a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide typically involves the condensation of 1,2-dihydroacenaphthylen-5-amine with appropriate acylating agents. One common method includes the reaction of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol to form an intermediate, which is then treated with phosphorus pentasulfide (P2S5) in anhydrous toluene to yield the thioamide . This intermediate can be further reacted with naphthalen-1-ylacetic acid derivatives under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles like nitric acid, bromine, and acyl chlorides under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide stands out due to its specific combination of a naphthalene ring and an acenaphthylene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c28-23(15-19-8-3-6-16-5-1-2-9-20(16)19)27-25(29)26-22-14-13-18-12-11-17-7-4-10-21(22)24(17)18/h1-10,13-14H,11-12,15H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVQLAPRNKONSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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